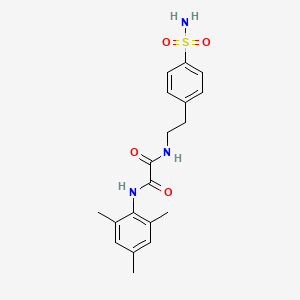

N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide, also known as MSPO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MSPO belongs to the class of oxalamide derivatives, which have been extensively studied for their pharmacological properties.

科学的研究の応用

Synthesis and Molecular Structure

The compound N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide is associated with the family of oxalamides, which have diverse synthetic applications and structural characteristics. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a novel method that is operationally simple and high yielding, thus providing a useful formula for derivatives of anthranilic acid and oxalamides (Mamedov et al., 2016).

Structural Diversity and Applications

The oxalamide family demonstrates a capacity for structural diversity and utility in various scientific applications:

Helical Supramolecular Assembly

The ability of oxalamides to form helical supramolecular assemblies was highlighted by González-González et al. (2013), who described the first example of a helical 1,2-phenylenedioxalamide (González-González et al., 2013).

Catalytic Applications

Recent work by Chen et al. (2023) revealed the utility of an oxalamide derivative, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, as an effective ligand for copper-catalyzed coupling reactions, expanding the potential applications of oxalamides in organic synthesis (Chen et al., 2023).

Hydrogen-bonded Networks

The structural versatility of oxalamides is further exemplified by the formation of hydrogen-bonded supramolecular networks, as discussed by Lee (2010), offering insights into the intermolecular interactions that drive the assembly of these compounds (Lee, 2010).

Material Functionalization

Oxalamides have implications in material sciences, demonstrated by the functionalization of carbon fibers through acid treatments, indicating their role in enhancing material properties and broadening the scope of their applications (Zhang et al., 2008).

特性

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-12-10-13(2)17(14(3)11-12)22-19(24)18(23)21-9-8-15-4-6-16(7-5-15)27(20,25)26/h4-7,10-11H,8-9H2,1-3H3,(H,21,23)(H,22,24)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSFVCFPMGQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

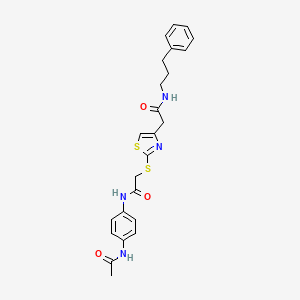

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/no-structure.png)

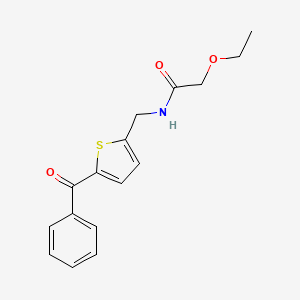

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2449519.png)

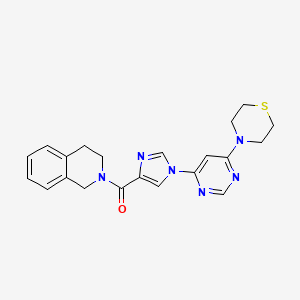

![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)